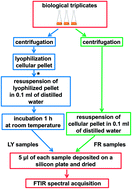FTIR spectroscopic metabolome analysis of lyophilized and fresh Saccharomyces cerevisiae yeast cells†
Analytical Methods Pub Date: 2014-01-13 DOI: 10.1039/C3AY42322K
Abstract
The yeast Saccharomyces cerevisiae is widely used as a biological eukaryotic model and also serves as a production organism in biotechnology. One of the methods used to avoid degradation of the yeast cell content is lyophilization. The use of lyophilized yeast cells has several advantages over fresh ones: samples can be easily transported and/or stored and variations of their metabolomic profiles do not occur during transport or storage. Fourier transform infrared (FTIR) spectroscopy is one of the most emerging approaches in modern biology that permits operation on very small quantities of whole cells without the need for extractions or purifications. This technique is very sensitive and not only allows the discrimination between different cell genotypes but also between different growth conditions. FTIR spectra provide interesting data on the metabolic status of the whole cell. Modern multivariate data processing was applied to analyse live fresh or lyophilized S. cerevisiae cells from different growth media. This study clearly demonstrates that yeast cells coming from an identical biological medium can be used indiscriminately for FTIR analysis whether they are analysed directly as live fresh cells or after lyophilization which is a freeze-drying process. Moreover, FTIR data obtained using lyophilized cells showed less variability.


Recommended Literature
- [1] Electron-deficient Fe3O4@AC–NH2@Cu–MOF nanoparticles for enhanced degradation of electron-rich benzene derivatives via synergistic adsorption and catalytic oxidation†
- [2] Contents and Chemical Technology
- [3] Determination of the concentration range for 267 proteins from 21 lots of commercial human plasma using highly multiplexed multiple reaction monitoring mass spectrometry†
- [4] Recent trends in nutrient concentrations in Estonian rivers as a response to large-scale changes in land-use intensity and life-styles†
- [5] The thermal stabilization behavior and mechanism of a metal organic framework with high thermal stability towards PVC†
- [6] Heterocyclic compounds from urea derivatives. Part XVIII. Adducts from aminoguanidines and aroyl isothiocyanates and their cyclisation
- [7] Pronounced effect of pore dimension of silica support on Pd-catalyzed Suzuki coupling reaction under ambient conditions†
- [8] Meldola Medal Lectures. I Molecular shapes
- [9] Luminescent GeO2–Zn2GeO4 hybrid one dimensional nanostructures
- [10] Correction: Local reaction environment for selective electroreduction of carbon monoxide










